molecular formula C18H21N5O2 B11375770 N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide

N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B11375770
M. Wt: 339.4 g/mol
InChI Key: SBRWCYIVVPNQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide is a complex organic compound featuring a triazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide typically involves the formation of the triazolo[1,5-a]pyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-2,2-dimethylpropanamide is unique due to its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C18H21N5O2/c1-11-13(10-12-8-6-5-7-9-12)14(24)23-17(19-11)21-16(22-23)20-15(25)18(2,3)4/h5-9H,10H2,1-4H3,(H2,19,20,21,22,25)

InChI Key

SBRWCYIVVPNQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.